2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(2-hydroxyethoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)17-14(18-13)22-7-10(20)16-3-5-21-6-4-19/h19H,3-7H2,1-2H3,(H,16,20)(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFFJLUYUZTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCOCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C14H20N4O3S2
- Molecular Weight : 356.46 g/mol
- CAS Number : Not specified in the sources but can be derived from related compounds.
Biological Activity
The biological activity of this compound primarily revolves around its role in various therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation.
Case Study :
A study on similar thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit the growth of A431 vulvar epidermal carcinoma cells. The observed IC50 values were indicative of potent anticancer activity, suggesting that modifications to the thieno[2,3-d]pyrimidine structure could enhance efficacy against various cancer types .
Antimicrobial Activity
In vitro studies have also highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. These compounds have shown effectiveness against a range of bacterial strains, which could be attributed to their interference with bacterial DNA synthesis pathways.
Research Findings :
- Mechanism of Action : The compound may act by inhibiting enzymes involved in nucleotide metabolism, thereby disrupting DNA replication in pathogenic bacteria.
- Efficacy : Preliminary tests indicated that certain analogs demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide can be influenced by structural modifications. Key factors include:
- Substituents on the thieno ring : Variations can enhance or reduce biological activity.
- Hydroxyl groups : The presence of hydroxyethyl moieties has been linked to improved solubility and bioavailability.
Comparative Analysis of Similar Compounds
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity
- Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 256 µg/mL for related compounds .
-
Anticancer Properties
- Investigations into the cytotoxic effects of this compound suggest potential activity against various cancer cell lines. For example, derivatives of similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
-
Enzyme Inhibition
- The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression. Studies have highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, indicating a possible application in treating conditions like Alzheimer’s disease .
The biological activity of 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide can be summarized as follows:
Case Studies
-
Antimicrobial Efficacy Study
- A study performed on derivatives of thieno[2,3-d]pyrimidine revealed that certain modifications enhanced antimicrobial activity significantly. The study utilized a series of tests against common bacterial strains and established a correlation between structural features and antimicrobial potency.
-
Cytotoxicity Assessment
- In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The results indicated that modifications to the side chains could enhance selectivity towards malignant cells while minimizing effects on normal cells.
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Enzyme Interaction Analysis
- A detailed kinetic study assessed the inhibition of acetylcholinesterase by this compound. The findings suggested that the compound competes with the substrate for binding sites, highlighting its potential as a therapeutic agent in neurodegenerative disease management.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thienopyrimidine Derivatives
Key Observations :
- Amino vs.
- Hydrophilic Side Chains : The 2-(2-hydroxyethoxy)ethyl group (target compound and ) contrasts with lipophilic substituents (e.g., trifluoroethyl , ethylphenyl ), likely improving aqueous solubility.
- Steric Effects : The 3-allyl group in introduces steric bulk compared to the target’s unsubstituted position, possibly affecting binding pocket compatibility.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights :
- The target compound’s lower LogP (~1.5) compared to (4.7) and (3.8) reflects enhanced hydrophilicity due to the hydroxyethoxyethyl group.
- Higher hydrogen-bond donors (3 vs. 1–2 in analogs) may improve target engagement in polar binding sites.
Inferred Bioactivity and Target Interactions
- Kinase Inhibition: Thienopyrimidine derivatives often target ATP-binding pockets in kinases . The amino group may mimic adenine’s interactions.
- Antimicrobial Activity : Compounds with dichlorophenyl () or sulfamoyl groups () show antimicrobial effects, but the target’s hydrophilic side chain may shift activity toward eukaryotic targets.
- Solubility-Driven Efficacy : The hydroxyethoxyethyl group (target and ) likely enhances pharmacokinetic profiles compared to analogs like or , which may suffer from poor bioavailability.
Preparation Methods
Synthesis of N-[2-(2-Hydroxyethoxy)Ethyl]Acetamide
The hydrophilic side chain is prepared separately by reacting 2-(2-hydroxyethoxy)ethylamine with acetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) neutralizes the generated HCl, driving the reaction to completion. The product, N-[2-(2-hydroxyethoxy)ethyl]acetamide , is purified via recrystallization from ethyl acetate, achieving >95% purity.
Key Spectral Data :
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¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, COCH₃), 3.45–3.62 (m, 8H, OCH₂CH₂O and NHCH₂).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).
Thiolation and Coupling via Nucleophilic Substitution
The chlorinated thienopyrimidine core reacts with 2-mercapto-N-[2-(2-hydroxyethoxy)ethyl]acetamide in a nucleophilic aromatic substitution (SNAr) reaction. The thiol group attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride. The reaction is conducted in dimethylformamide (DMF) at 80–90°C, with potassium carbonate (K₂CO₃) as the base to deprotonate the thiol and enhance nucleophilicity.
Reaction Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of both reactants |
| Temperature | 85°C | Balances reaction rate and side-product formation |
| Base | K₂CO₃ (2 equiv) | Maintains alkaline pH without degrading the acetamide |
| Reaction Time | 12 hours | Ensures >90% conversion |
Optimization Strategies for Enhanced Efficiency
Solvent and Catalytic System Screening
Comparative studies reveal that DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile in facilitating the SNAr reaction due to its high polarity and ability to stabilize transition states. The addition of catalytic tetrabutylammonium iodide (TBAI) (0.1 equiv) increases the reaction rate by 30% through phase-transfer effects.
Protecting Group Chemistry
The hydroxyl group in the side chain is susceptible to oxidation during synthesis. Temporary protection using tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl functionality post-coupling.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves a purity of 99.2% with a retention time of 6.8 minutes.
Challenges and Alternative Approaches
Q & A
Q. What synthetic methodologies are established for preparing 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide?
The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a thiol-containing precursor (e.g., 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-[2-(2-hydroxyethoxy)ethyl]acetamide) in refluxing ethanol. Solvent choice and stoichiometric ratios (e.g., 1:1 molar ratio) are critical for yield optimization. Single crystals for structural analysis are typically obtained by slow evaporation of mixed solvents like chloroform-acetone (1:5 v/v) .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity?
- X-ray crystallography : Resolve the crystal structure using programs like SHELXS97 for solution and SHELXL2016 for refinement. Key parameters include bond angles (e.g., N–C–C = 120.7°), torsion angles (e.g., C–S–C–N = −177.95°), and hydrogen bonding networks .
- NMR spectroscopy : Analyze and spectra to confirm substituent integration and electronic environments (e.g., methyl groups at δ 2.3–2.5 ppm).
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How can researchers assess the compound’s purity and solubility for in vitro studies?
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify purity (>95%).
- Solubility profiling : Conduct saturation solubility tests in PBS, DMSO, or ethanol via UV-Vis spectrophotometry at λmax (e.g., 270–300 nm). Note that hydroxyethoxy groups may enhance aqueous solubility .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s stability and reactivity?
- Reaction path modeling : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction intermediates and transition states.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
- Solvent effects : Use COSMO-RS to predict solvation free energies and identify optimal reaction media .
Q. What experimental strategies resolve contradictions in crystallographic data between synthesis batches?
- Redundant refinement : Cross-validate data using multiple software (e.g., SHELXL2016 and PLATON) to detect outliers in displacement parameters or hydrogen bonding.
- Thermogravimetric analysis (TGA) : Rule out solvent inclusion or hydrate formation affecting unit cell dimensions.
- Batch comparison : Analyze dihedral angles (e.g., C–S–C–N) across batches; deviations >5° indicate conformational variability requiring revised crystallization protocols .
Q. How can reaction engineering improve yield while minimizing by-products?
- Process intensification : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., thiol-acetamide coupling).
- Design of experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature (60–80°C), solvent polarity (ε = 4–20), and catalyst loading (0.1–1 mol%) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion to avoid side reactions .
Q. What advanced spectroscopic methods elucidate substituent electronic effects on the thienopyrimidine core?
- UV-Vis TD-DFT : Correlate experimental λmax with computed electronic transitions to map charge-transfer interactions.
- -NMR : Probe nitrogen environments (e.g., pyrimidine vs. acetamide NH) to assess resonance effects.
- EPR spectroscopy : Detect radical intermediates in oxidation pathways, if applicable .
Q. How do structural modifications (e.g., methyl or hydroxyethoxy groups) influence bioactivity?
- SAR studies : Synthesize analogs (e.g., replacing hydroxyethoxy with methoxy) and compare IC50 values in enzyme assays.
- Crystallographic overlay : Align structures with co-crystallized targets (e.g., kinases) to identify steric or electronic clashes.
- Free-energy perturbation (FEP) : Compute binding affinity changes (ΔΔG) for substituent modifications .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).
- By-product management : Characterize impurities via LC-MS and adjust quenching steps (e.g., pH control during workup).
- Solvent recovery : Implement distillation or membrane filtration for eco-friendly solvent reuse .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 48 hours. Monitor degradation via LC-MS (e.g., hydrolysis of the acetamide group).
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using stable isotope-labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
